molecular formula C9H9NO B1273037 4-Methylbenzyl isocyanate CAS No. 56651-57-1

4-Methylbenzyl isocyanate

Cat. No. B1273037
CAS RN: 56651-57-1
M. Wt: 147.17 g/mol
InChI Key: KNYDWDHLGFMGCO-UHFFFAOYSA-N
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Description

4-Methylbenzyl isocyanate, also known as p-methylbenzyl isocyanate, is an organic building block containing an isocyanate group . It has a molecular weight of 147.17 and a linear formula of CH3C6H4CH2NCO .


Molecular Structure Analysis

The molecular structure of 4-Methylbenzyl isocyanate is represented by the SMILES string Cc1ccc(CN=C=O)cc1 and the InChI string 1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 . The exact mass of the molecule is 147.068413911 g/mol .


Physical And Chemical Properties Analysis

4-Methylbenzyl isocyanate has a boiling point of 55 °C at 0.5 mmHg, a density of 1.052 g/mL at 25 °C, and a refractive index (n20/D) of 1.522 . It is a clear colorless to yellow liquid .

Scientific Research Applications

Production of Polyurethanes

  • Summary of the Application : 4-Methylbenzyl isocyanate is used in the production of polyurethanes (PUs), which are key players in the plastics industry . PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
  • Methods of Application or Experimental Procedures : The production of PUs involves the reaction of an isocyanate, such as 4-Methylbenzyl isocyanate, with a polyol . The reaction is typically carried out in the presence of a catalyst to speed up the process .
  • Results or Outcomes : The result of this process is a PU, which can be found in a variety of forms, such as solid products, foams, paints, varnishes, adhesives, and impregnations . They are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .

Non-Polyurethane Applications

  • Summary of the Application : Blocked isocyanates, such as 4-Methylbenzyl isocyanate, have been used for non-traditional polyurethane-based polymer applications .
  • Methods of Application or Experimental Procedures : The use of blocked isocyanates involves the application of different blocking groups, along with experimental considerations for their application .
  • Results or Outcomes : The use of blocked isocyanates has led to the development of new materials with unique properties .

Synthesis of Ureas

  • Summary of the Application : 4-Methylbenzyl isocyanate may be used in the synthesis of ureas .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of 4-Methylbenzyl isocyanate with amines .
  • Results or Outcomes : The result of this process is the formation of urea compounds .

Chiral Derivatization Reagent

  • Summary of the Application : (S)-(-)-α-Methylbenzyl isocyanate is a useful chiral derivatization reagent for all gas chromatography (GC) applications in the chiral field .
  • Methods of Application or Experimental Procedures : The compound is used as a derivatization reagent for enantiomeric excess determinations .
  • Results or Outcomes : The use of this reagent allows for the determination of the enantiomeric excess of chiral compounds .

Synthesis of Cabenegrin A-I

  • Summary of the Application : (S)-(-)-α-Methylbenzyl isocyanate may be used as a chiral auxiliary for the resolution of racemic (±)-6a R,11a R -maackiain to give the (-)-form, which is a key intermediate for synthesizing (-)-cabenegrin A-I .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of (S)-(-)-α-Methylbenzyl isocyanate with racemic (±)-6a R,11a R -maackiain .
  • Results or Outcomes : The result of this process is the formation of (-)-cabenegrin A-I .

Bio-Based Isocyanate Production

  • Summary of the Application : 4-Methylbenzyl isocyanate can be used in the production of bio-based isocyanates . This is part of a broader effort to develop more sustainable methods for isocyanate production .
  • Methods of Application or Experimental Procedures : The production of bio-based isocyanates involves the use of biomass as a starting material . The specific methods and experimental parameters can vary depending on the type of biomass used and the desired isocyanate product .
  • Results or Outcomes : The use of bio-based isocyanates can help to reduce the environmental impact of isocyanate production . However, there are still challenges to overcome in terms of achieving comparable properties and performance to fossil-based isocyanates .

Safety And Hazards

4-Methylbenzyl isocyanate is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

1-(isocyanatomethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYDWDHLGFMGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369886
Record name 1-(isocyanatomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl isocyanate

CAS RN

56651-57-1
Record name 1-(isocyanatomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of p-methyl benzylamine (25 g, 0.21 mol) in CH2Cl2 (200 mL) and aqueous saturated solution of sodium bicarbonate (200 mL) was cooled to 0° C. and then treated dropwise with a 20% solution of phosgene in toluene (100 mL). The reaction was stirred at room temperature for 20 minutes and then the organic layer removed and the aqueous layer back-extracted with CH2Cl2. The organic layer was dried (Na2SO4) and the solvent removed in vacuo to give 20.6 g 1-isocyanatomethyl-4-methyl-benzene that was utilized directly in the next reaction without purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzyl isocyanate
Reactant of Route 2
Reactant of Route 2
4-Methylbenzyl isocyanate
Reactant of Route 3
Reactant of Route 3
4-Methylbenzyl isocyanate
Reactant of Route 4
Reactant of Route 4
4-Methylbenzyl isocyanate
Reactant of Route 5
Reactant of Route 5
4-Methylbenzyl isocyanate
Reactant of Route 6
4-Methylbenzyl isocyanate

Citations

For This Compound
8
Citations
I General - scholar.archive.org
… Benzyl isocyanate (Wako Chemicals), 4-methoxybenzyl isocyanate (Aldrich), 4methylbenzyl isocyanate (Aldrich), 4-bromobenzyl isocyanate (Aldrich), 2-furylmethyl isocyanate (Aldrich), …
Number of citations: 0 scholar.archive.org
JA Ortega, JM Arencibia, G La Sala… - Journal of medicinal …, 2017 - ACS Publications
Acid ceramidase (AC) hydrolyzes ceramides, which are central lipid messengers for metabolism and signaling of sphingolipids. A growing body of evidence links deregulation of …
Number of citations: 19 pubs.acs.org
SK Shah, CP Dorn Jr, PE Finke, JJ Hale… - Journal of medicinal …, 1992 - ACS Publications
A thorough analysis of the mechanism of inhibition ofhuman leukocyte elastase (HLE) by a monocyclic 3-lactam and the mechanism of 3-lactam hydrolysis led to the preparation of …
Number of citations: 102 pubs.acs.org
M Bozdag, F Carta, M Ceruso, M Ferraroni… - Journal of Medicinal …, 2018 - ACS Publications
… A solution of 2-aminophenol-4-sulfonamide 1 (0.2 g, 1.0 equiv) in dry acetonitrile (3 mL) was treated with 4-methylbenzyl isocyanate (1.0 equiv) according to the reported general …
Number of citations: 54 pubs.acs.org
S Ozcan, A Kazi, F Marsilio, B Fang… - Journal of medicinal …, 2013 - ACS Publications
Screening of the 50 000 ChemBridge compound library led to the identification of the oxadiazole-isopropylamide 1 (PI-1833) which inhibited chymotrypsin-like (CT-L) activity (IC 50 = …
Number of citations: 39 pubs.acs.org
H Ma, T Brust, KJ Frankowski, KM Lovell… - ACS Chemical …, 2022 - ACS Publications
Focused modification of a sulfonamide-based kappa opioid receptor (KOR) antagonist series previously reported by this laboratory was investigated. A total of 32 analogues were …
Number of citations: 1 pubs.acs.org
R Laha - 2018 - search.proquest.com
Diterpenes are natural products that provide an interesting lead for anticancer drug discovery. For our studies the readily available diterpene Steviol was used. Our research group has …
Number of citations: 3 search.proquest.com
DY Donna, G Van Citters, H Li, BM Stoltz… - Bioorganic & Medicinal …, 2021 - Elsevier
… a solution of tert-butyl 2-(4-(4-Hydrazineyl-4-oxobutyl)phenoxy)-2-methyl-propanoate (3) (1.0 g, 3 mmol) in anhydrous dichloromethane (20 mL) was added 4-methylbenzyl isocyanate (…
Number of citations: 7 www.sciencedirect.com

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